C6Cl4O6Ru2
Description
Hexacarbonyldi(chloro)dichlorodiruthenium(II) (CAS: 22941-53-3) is a dinuclear ruthenium complex with the molecular formula Ru₂Cl₄(CO)₆ (alternatively written as 6CO·Cl₄Ru₂) and a molecular weight of approximately 514.00 g/mol . It contains two ruthenium centers in the +II oxidation state, bridged by chloride ligands and coordinated by six carbonyl groups. The compound exhibits a light yellow crystalline powder morphology and requires storage under inert nitrogen gas at 2–8°C to prevent decomposition . Its high ruthenium content (≥39.5%) distinguishes it from many other ruthenium complexes, making it a valuable precursor in catalysis and materials science .
Properties
CAS No. |
22941-53-3 |
|---|---|
Molecular Formula |
C6Cl4O6Ru2 |
Molecular Weight |
512.0 g/mol |
IUPAC Name |
carbon monoxide;bis(ruthenium(2+));tetrachloride |
InChI |
InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4 |
InChI Key |
JYHHJVKGDCZCCL-UHFFFAOYSA-J |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Ru-]([ClH+])Cl.Cl[Ru] |
Origin of Product |
United States |
Preparation Methods
Hexacarbonyldi(chloro)dichlorodiruthenium(II) can be synthesized through several methods. One common synthetic route involves the reaction of ruthenium trichloride with carbon monoxide in the presence of a reducing agent. The reaction is typically carried out under high pressure and temperature to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Hexacarbonyldi(chloro)dichlorodiruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often using hydrogen or other reducing agents.
Substitution: The chloride and carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen, oxygen, and various ligand exchange agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacarbonyldi(chloro)dichlorodiruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation processes.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its anticancer properties, particularly in targeting cancer cells with minimal effects on healthy cells.
Mechanism of Action
The mechanism by which Hexacarbonyldi(chloro)dichlorodiruthenium(II) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium centers can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Compositional Differences
The following table highlights key structural and compositional distinctions between Hexacarbonyldi(chloro)dichlorodiruthenium(II) and analogous ruthenium complexes:
| Compound Name (CAS) | Molecular Formula | Oxidation State | Ru Content | Physical Form | Key Ligands |
|---|---|---|---|---|---|
| Hexacarbonyldi(chloro)dichlorodiruthenium(II) (22941-53-3) | Ru₂Cl₄(CO)₆ | +II | ≥39.5% | Light yellow crystalline powder | Chloride, carbonyl |
| Dichlorotris(triphenylphosphine)ruthenium(II) (15529-49-4) | RuCl₂(P(C₆H₅)₃)₃ | +II | ≥10.5% | Black crystalline powder | Triphenylphosphine, chloride |
| Carbonyl(dihydrido)tris(triphenylphosphine)Ruthenium (2536-32-1) | Ru(CO)H₂(P(C₆H₅)₃)₃ | +II | ≥15.34% | White powder | Triphenylphosphine, hydrido, carbonyl |
| Ruthenium(III) chloride hydrate (14898-67-0) | RuCl₃·nH₂O | +III | ≥37.0% | Black lump | Chloride, water |
| Hexaammineruthenium(II) Chloride (15305-72-3) | [Ru(NH₃)₆]Cl₂ | +II | 13.3–15.34% | Odorless crystals | Ammonia |
Key Observations :
- Ligand Diversity : Hexacarbonyldi(chloro)dichlorodiruthenium(II) uniquely combines chloride and carbonyl ligands, enabling strong π-backbonding interactions that stabilize the Ru(II) centers. In contrast, phosphine-based complexes like Dichlorotris(triphenylphosphine)ruthenium(II) prioritize bulkier ligands for steric control in catalysis .
- Oxidation State : The Ru(II) state in the carbonyl complex contrasts with Ru(III) in Ruthenium(III) chloride hydrate, which impacts redox reactivity. Ru(III) compounds are often more oxidizing .
- Ruthenium Content : The carbonyl complex’s high Ru content (39.5%) surpasses most phosphine or amine-coordinated analogs, making it cost-effective for applications requiring high metal loading .
Biological Activity
Hexacarbonyldi(chloro)dichlorodiruthenium(II) (often abbreviated as [Ru2Cl2(CO)6]) is a complex organometallic compound that features two ruthenium atoms, chlorides, and carbonyl ligands. This compound has garnered attention in various fields, particularly in catalysis and medicinal chemistry, due to its unique biological activities.
Chemical Structure
The structure of hexacarbonyldi(chloro)dichlorodiruthenium(II) can be represented as follows:
- Chemical Formula :
- Molecular Weight : Approximately 467.15 g/mol
- Appearance : Light yellow powder, deliquescent in air, soluble in alcohol, water, and acetone .
Anticancer Properties
Recent studies have indicated that hexacarbonyldi(chloro)dichlorodiruthenium(II) exhibits significant anticancer properties. Its mechanism of action appears to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
- Case Study : In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. They found that it effectively inhibited cell proliferation and induced cell death through oxidative stress mechanisms .
Enzyme Inhibition
Hexacarbonyldi(chloro)dichlorodiruthenium(II) has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
- Research Findings : A comparative study highlighted that this compound could inhibit the activity of matrix metalloproteinases (MMPs) at micromolar concentrations, suggesting its potential utility in therapeutic applications for diseases characterized by excessive tissue remodeling .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular metabolism.
- Study Results : In vitro tests revealed that hexacarbonyldi(chloro)dichlorodiruthenium(II) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Hexacarbonyldi(chloro)dichlorodiruthenium(II), and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via carbonyl ligand substitution under controlled CO atmosphere. A typical protocol involves refluxing RuCl₃·nH₂O in methanol with CO gas, followed by crystallization. Purity (39.5–98% ) varies with reaction time, CO pressure, and purification steps (e.g., recrystallization in dichloromethane/hexane). Contaminants like unreacted RuCl₃ or residual solvents require monitoring via XRD and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : CO stretching vibrations (2000–2100 cm⁻¹) confirm carbonyl ligand presence. Asymmetry in peaks may indicate μ-chloro bridging .
- XRD : Crystal structure analysis reveals Ru₂Cl₄(CO)₆ geometry, with Ru-Ru distances (~2.8 Å) critical for confirming dimeric structure .
- Elemental Analysis : Verify Ru (≥39.5%) and Cl content to assess stoichiometric deviations .
Q. How does thermal stability vary under inert vs. oxidative atmospheres, and what decomposition products form?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ shows stability up to 150°C, with decomposition yielding RuCl₃ and CO gas. In air, oxidative decomposition at lower temperatures (100–120°C) produces RuO₂·nH₂O, detectable via XRD . Preferential loss of CO ligands precedes chloride dissociation.
Advanced Research Questions
Q. What contradictions exist in reported catalytic activity of this compound, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in hydrogenation or transfer-hydrolysis efficiency (e.g., turnover frequency variations) arise from differences in:
- Ligand Dynamics : μ-chloro bridges may dissociate under catalytic conditions, altering active sites. In situ EXAFS or Raman spectroscopy can track structural changes .
- Substrate Purity : Trace O₂ or moisture in solvents deactivates catalysts. Rigorous glovebox protocols and Karl Fischer titration for solvent drying are critical .
Q. How can computational modeling (DFT, MD) predict reaction pathways involving this complex, and what experimental validation is required?
- Methodological Answer : DFT calculations model Ru-Cl bond dissociation energies and CO ligand substitution kinetics. Key steps:
- Optimize geometry using B3LYP/LANL2DZ basis sets.
- Compare simulated IR spectra with experimental data to validate intermediates .
- Experimental validation via time-resolved UV-Vis or NMR under catalytic conditions confirms predicted intermediates .
Q. What statistical methods are appropriate for analyzing discrepancies in reported Ru content (39.5% vs. 98% purity) across studies?
- Methodological Answer : Apply ANOVA to compare purity datasets, considering variables like synthesis method (e.g., solvent, CO pressure). ICP-MS or XPS quantifies Ru content, while Grubbs’ test identifies outliers. Purity >95% (e.g., ) typically requires sublimation or zone refining .
Q. How does ligand substitution (e.g., replacing CO with phosphines) alter electronic properties and reactivity?
- Methodological Answer : Substitute CO with PPh₃ in THF under N₂. Monitor via:
- Cyclic Voltammetry : Ru²⁺/Ru³⁺ redox shifts indicate electron-donor effects of ligands .
- XAS : Changes in Ru L-edge absorption correlate with ligand field strength. Compare catalytic activity in transfer hydrogenation to quantify reactivity shifts .
Data Interpretation & Research Design
Q. What are best practices for reconciling conflicting XRD data on dimeric vs. monomeric structures in solution?
- Methodological Answer : Use complementary techniques:
- SAXS : Confirms dimeric structure in solution if radius of gyration matches crystallographic data .
- NMR (¹³C) : CO ligand exchange rates (from EXSY experiments) indicate dynamic equilibria that may mask dimeric stability .
Q. How to design experiments isolating the role of μ-chloro bridges in catalytic cycles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
